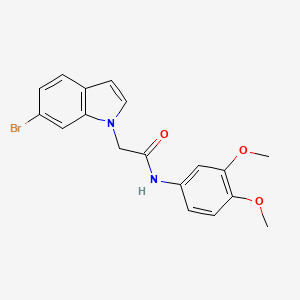
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a brominated indole moiety with an acetamide functional group, which is believed to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16BrN3O3, with a molecular weight of approximately 347.21 g/mol. The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring significantly influence its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor binding through specific structural interactions. The indole structure facilitates significant interactions through π-π stacking with aromatic amino acids in proteins, which may enhance binding affinity and specificity towards various biological targets.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, compounds with similar structures have demonstrated significant antiproliferative effects in breast cancer models, indicating potential for development as anticancer agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have indicated that it may possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values observed for related compounds suggest that this class of compounds could be effective in treating infections caused by resistant bacteria .
Study 1: Anticancer Effects
A study investigating the effects of related indole derivatives found that they could induce G2/M phase cell cycle arrest and promote apoptosis in MCF-7 breast cancer cells. These results highlight the potential of indole-containing compounds in cancer therapy .
Study 2: Antimicrobial Evaluation
In another study, derivatives similar to this compound were evaluated for their antimicrobial properties. The derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting synergistic effects when combined with standard antibiotics .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target | IC50/MIC Values | Notes |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7 Cells | IC50 < 100 nM (estimated) | Induces apoptosis |
| Related Indole Derivative | Antimicrobial | Staphylococcus aureus | MIC = 0.25 μg/mL | Synergistic with Ciprofloxacin |
| Similar Compound | Anticancer | MDA-MB-231 Cells | IC50 = 74 nM | Selective for cancer cells |
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
LYVJKWNFAAGYTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















